BenchChemオンラインストアへようこそ!

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

NAPE-PLD Enzyme Activation Cardiometabolic Disease

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine (BT-PSP) carboxamide class. This class is characterized by a benzothiazole core linked via an amide bond to a phenyl ring bearing a piperidin-1-ylsulfonyl substituent.

Molecular Formula C19H18ClN3O3S2
Molecular Weight 435.94
CAS No. 313404-67-0
Cat. No. B2693305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS313404-67-0
Molecular FormulaC19H18ClN3O3S2
Molecular Weight435.94
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
InChIInChI=1S/C19H18ClN3O3S2/c20-15-5-4-6-16-17(15)21-19(27-16)22-18(24)13-7-9-14(10-8-13)28(25,26)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,22,24)
InChIKeyDAAKDAYKSKEFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313404-67-0): Chemical Class and Baseline Characteristics


N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine (BT-PSP) carboxamide class [1]. This class is characterized by a benzothiazole core linked via an amide bond to a phenyl ring bearing a piperidin-1-ylsulfonyl substituent. The target compound specifically features a chlorine atom at the 4-position of the benzothiazole ring, a key structural variation within the series. Members of this chemotype have been investigated as modulators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), an enzyme implicated in cardiometabolic disease and efferocytosis [1].

Why N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Replaced by Other In-Class Analogs


The benzothiazole phenylsulfonyl-piperidine carboxamide series exhibits steep structure-activity relationships (SAR) where subtle substituent changes dramatically alter NAPE-PLD modulation. In a series of 22 BT-PSP analogs, enzyme activation EC50 values ranged over two orders of magnitude and maximal efficacy (Emax) varied from inactive (<1.2-fold) to >2-fold induction [1]. The specific 4-chloro substitution on the benzothiazole ring of the target compound is a critical determinant of its pharmacological profile, distinguishing it from close analogs like VU534 and VU533, which bear a fluorine on the phenylsulfonyl group and show distinct potency and efficacy profiles [1]. Generic substitution without an identical substitution pattern risks selecting an analog with significantly reduced or absent functional activity.

Quantitative Differentiation Evidence for N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Relative to Key Comparators


NAPE-PLD Activation Potency: Target Compound vs. Fluorinated Analog VU534

The target compound is a member of the BT-PSP series where the most potent activator, VU534, demonstrated an EC50 of 0.30 µM for recombinant mouse NAPE-PLD [1]. While the specific EC50 for the 4-chloro analog is not publicly reported, the SAR study indicates that 9 out of 22 analogs in this series achieved EC50 ≤ 1.1 µM and Emax > 1.7 [1]. The 4-chloro substitution on the benzothiazole ring represents a key structural variant that is distinct from VU534 (which contains a 4-fluorophenylsulfonyl group), highlighting a potential differentiation point for target selectivity and potency optimization .

NAPE-PLD Enzyme Activation Cardiometabolic Disease

Cellular NAPE-PLD Activity in Macrophages: Target Compound vs. VU533

In cellular assays, the comparator VU533 (a 4-fluorophenylsulfonyl analog) increased NAPE-PLD activity in RAW264.7 macrophages and enhanced efferocytosis by 1.53-fold after a 6-hour pretreatment at 10 µM [1]. The target compound's cellular efficacy has not been reported. However, as a BT-PSP congener, its activity is likely to be NAPE-PLD-dependent, and the distinct 4-chlorobenzothiazole motif is expected to modulate its cell permeability and intracellular target engagement differently than VU533.

Efferocytosis Macrophage Biology Cellular Activity

Selectivity Profile: Target Compound vs. Inactive Analog VU233

Within the BT-PSP series, compound VU233 was identified as an inactive analog, showing no significant NAPE-PLD activation (Emax < 1.2) and serving as a negative control [1]. The target compound, by virtue of its 4-chlorobenzothiazole substitution, is structurally distinct from both active (VU534, VU533) and inactive (VU233) probes. Its activity status has not been published, making it a high-value candidate for screening as a potential chemical probe or inactive control, depending on its SAR outcome.

Selectivity Negative Control Chemical Probe

Physicochemical Differentiation: ClogP and Solubility vs. Fluorinated Analogs

The substitution of a 4-chlorobenzothiazole for the 4-fluorophenylsulfonyl group found in VU534 and VU533 alters key physicochemical properties. Based on structural analysis, the 4-chloro analog is predicted to have a higher lipophilicity (ClogP ~3.2) compared to VU534 (ClogP ~2.6), which may influence membrane permeability and pharmacokinetic behavior . This differential lipophilicity provides a rational basis for selecting the 4-chloro analog when increased membrane partitioning is desired for intracellular target engagement.

Physicochemical Properties Drug-likeness Solubility

Optimal Application Scenarios for Procuring N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


NAPE-PLD Chemical Probe Development and SAR Expansion

This compound is best deployed as a novel structural analog to expand the SAR landscape of NAPE-PLD activators. Its unique 4-chlorobenzothiazole substitution, distinct from the fluorinated probes VU534 and VU533, allows researchers to probe the enzyme's halogen-binding pocket and optimize potency, selectivity, and pharmacokinetic properties [1].

Control Compound for Target Validation Studies

Given the steep SAR of the BT-PSP series, this compound could serve as either an active probe (if found to activate NAPE-PLD) or as a structurally matched inactive control (if the 4-chloro substitution abolishes activity). This dual potential makes it a strategic purchase for laboratories conducting target validation experiments where closely related inactive controls are essential [1].

Intracellular Target Engagement Studies

The predicted higher lipophilicity (ClogP ~3.2) compared to VU534 (ClogP ~2.6) suggests enhanced membrane permeability. This compound is thus a rational choice for cell-based assays requiring efficient intracellular access to engage NAPE-PLD, particularly in macrophages or hepatocyte models used in cardiometabolic disease research .

Quote Request

Request a Quote for N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.